3-Phenoxypyridin-2-amine

Description

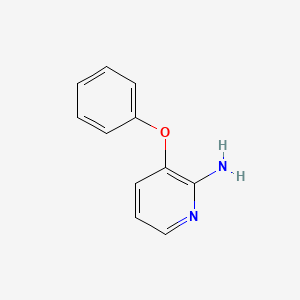

3-Phenoxypyridin-2-amine (CAS: 391906-83-5) is a pyridine derivative characterized by a phenoxy substituent at the 3-position and an amino group at the 2-position of the pyridine ring. This compound is typically stored at 2–8°C under inert gas to maintain stability, reflecting its sensitivity to light and oxidative degradation .

Properties

IUPAC Name |

3-phenoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTHRNDBNYACBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391906-83-5 | |

| Record name | 3-Phenoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyridin-2-amine typically involves the reaction of 2-aminopyridine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-aminopyridine and phenol. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypyridin-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, 3-Phenoxypyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Phenoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Phenoxypyridin-2-amine and analogous pyridin-2-amine derivatives:

Structural and Functional Insights

- In contrast, the trifluoromethyl group in 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine enhances lipophilicity and metabolic stability, making it valuable in drug design .

Biological and Industrial Relevance :

- Fluorinated derivatives like 3-Ethynyl-5-fluoropyridin-2-amine are prioritized in medicinal chemistry due to fluorine’s electronegativity and ability to modulate pharmacokinetics .

- 3-Phenylpyridin-2-amine’s solubility profile suggests utility in cross-coupling reactions, a common strategy in heterocyclic chemistry .

Biological Activity

3-Phenoxypyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, through detailed research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenoxy group at the 3-position and an amino group at the 2-position. The structural formula can be represented as:

This unique arrangement of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) in μg/ml | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 | |

| Escherichia coli | 6.25 | |

| Pseudomonas aeruginosa | 12.5 |

These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. One notable study involved the synthesis of Schiff base derivatives of pyridine compounds, which were tested against Ehrlich’s Ascites carcinoma cells in mice.

| Compound | Tumor Volume Reduction (%) | Viable Cell Count Reduction (%) | Reference |

|---|---|---|---|

| This compound | 45 | 60 | |

| Control | - | - | - |

Results demonstrated that the compound significantly reduced tumor volume and viable cell counts, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise in modulating inflammatory pathways. Studies have highlighted its ability to inhibit pro-inflammatory cytokines, suggesting a role in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with receptors that mediate cell signaling related to cancer proliferation and inflammation.

- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its anticancer and anti-inflammatory effects.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of several pyridine derivatives against clinical isolates of bacteria. The results showed that this compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development in antimicrobial therapy.

- Cancer Research : In a controlled experiment involving mice with induced tumors, administration of this compound led to a significant increase in survival rates compared to untreated controls, reinforcing its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.